1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose
Brand Name:
Vulcanchem
CAS No.:
4594-52-9
VCID:
VC21067539
InChI:
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3
SMILES:
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Molecular Formula:
C11H16O7
Molecular Weight:
260.24 g/mol
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose
CAS No.: 4594-52-9
Cat. No.: VC21067539
Molecular Formula: C11H16O7
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4594-52-9 |
|---|---|
| Molecular Formula | C11H16O7 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | (3,5-diacetyloxyoxolan-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3 |
| Standard InChI Key | QAGMBTAACMQRSS-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H](CC(O1)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator